Cas no 1622004-07-2 (Tert-butyl 5-amino-2-fluoro-4-methylbenzoate)

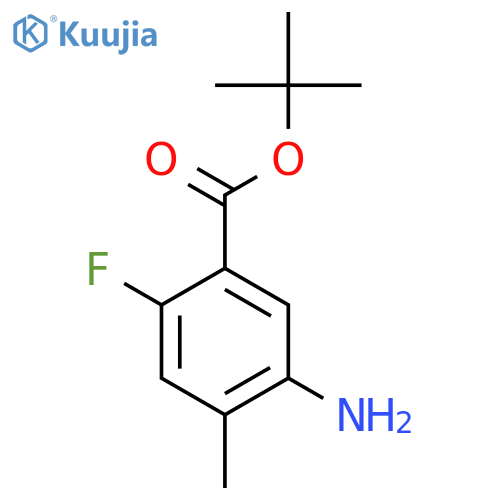

1622004-07-2 structure

商品名:Tert-butyl 5-amino-2-fluoro-4-methylbenzoate

Tert-butyl 5-amino-2-fluoro-4-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- 1622004-07-2

- EN300-37342907

- tert-butyl 5-amino-2-fluoro-4-methylbenzoate

- SCHEMBL15938752

- Tert-butyl 5-amino-2-fluoro-4-methylbenzoate

-

- インチ: 1S/C12H16FNO2/c1-7-5-9(13)8(6-10(7)14)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3

- InChIKey: ULHJDINBWAUBRQ-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(C)=C(C=C1C(=O)OC(C)(C)C)N

計算された属性

- せいみつぶんしりょう: 225.11650692g/mol

- どういたいしつりょう: 225.11650692g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 52.3Ų

Tert-butyl 5-amino-2-fluoro-4-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37342907-0.05g |

tert-butyl 5-amino-2-fluoro-4-methylbenzoate |

1622004-07-2 | 0.05g |

$587.0 | 2023-07-07 | ||

| Enamine | EN300-37342907-0.5g |

tert-butyl 5-amino-2-fluoro-4-methylbenzoate |

1622004-07-2 | 0.5g |

$671.0 | 2023-07-07 | ||

| Enamine | EN300-37342907-0.1g |

tert-butyl 5-amino-2-fluoro-4-methylbenzoate |

1622004-07-2 | 0.1g |

$615.0 | 2023-07-07 | ||

| Enamine | EN300-37342907-0.25g |

tert-butyl 5-amino-2-fluoro-4-methylbenzoate |

1622004-07-2 | 0.25g |

$642.0 | 2023-07-07 | ||

| Enamine | EN300-37342907-1.0g |

tert-butyl 5-amino-2-fluoro-4-methylbenzoate |

1622004-07-2 | 1.0g |

$699.0 | 2023-07-07 | ||

| Enamine | EN300-37342907-5.0g |

tert-butyl 5-amino-2-fluoro-4-methylbenzoate |

1622004-07-2 | 5.0g |

$2028.0 | 2023-07-07 | ||

| Enamine | EN300-37342907-10.0g |

tert-butyl 5-amino-2-fluoro-4-methylbenzoate |

1622004-07-2 | 10.0g |

$3007.0 | 2023-07-07 | ||

| Enamine | EN300-37342907-2.5g |

tert-butyl 5-amino-2-fluoro-4-methylbenzoate |

1622004-07-2 | 2.5g |

$1370.0 | 2023-07-07 |

Tert-butyl 5-amino-2-fluoro-4-methylbenzoate 関連文献

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

1622004-07-2 (Tert-butyl 5-amino-2-fluoro-4-methylbenzoate) 関連製品

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬